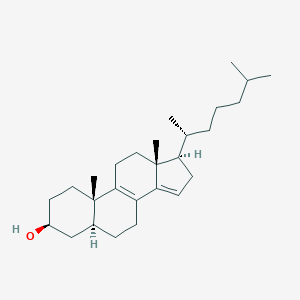

5alpha-Cholesta-8,14-dien-3beta-ol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 14-dehidro Zymostenol se puede sintetizar a través de varias reacciones químicas que involucran intermedios de esterol. Un método común implica la conversión enzimática de 5α-colesta-8,14-dien-3β-ol a colesterol . El proceso generalmente incluye pasos como carboxilación, deshidrogenación e isomerización .

Métodos de producción industrial: La producción industrial de 14-dehidro Zymostenol implica el uso de técnicas bioquímicas avanzadas para garantizar una alta pureza y rendimiento. El compuesto a menudo se produce en forma de polvo y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El 14-dehidro Zymostenol se somete a varias reacciones químicas, que incluyen:

Oxidación: Conversión a otros intermedios de esterol.

Reducción: Formación de diferentes derivados de esterol.

Sustitución: Introducción de grupos funcionales para modificar su estructura.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Condiciones que involucran catalizadores como paladio o platino.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios intermedios y derivados de esterol que son cruciales para procesos bioquímicos posteriores .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Biochemistry:

- Sterol Biosynthesis: 5alpha-Cholesta-8,14-dien-3beta-ol serves as an intermediate in the biosynthesis of cholesterol and ergosterol. Its role is pivotal in understanding metabolic pathways related to lipid metabolism.

- Enzymatic Interactions: The compound interacts with various enzymes such as cytochrome P450 enzymes, influencing sterol synthesis pathways.

2. Pharmacology:

- Antifungal Target: Given its involvement in ergosterol biosynthesis, this compound is being investigated as a potential target for antifungal therapies. Inhibiting its metabolic pathway could lead to effective treatments against fungal infections.

- Hypocholesterolemic Effects: Research indicates that derivatives of this compound can lower serum cholesterol levels, demonstrating potential therapeutic applications for managing hypercholesterolemia.

3. Industrial Chemistry:

- Steroidal Pharmaceuticals: this compound is utilized in the synthesis of steroidal drugs and supplements. Its unique structure allows it to be modified into various pharmaceutical compounds.

- Biochemical Production: Industrial production often involves microbial fermentation processes using genetically engineered strains to enhance yield and purity.

Case Study 1: Hypocholesterolemic Activity

A clinical trial involving compounds derived from this compound demonstrated significant reductions in LDL cholesterol among patients with dyslipidemia over three months. This study highlights the compound's potential for therapeutic use in cholesterol management.

Case Study 2: Antifungal Applications

Research has shown that inhibiting the conversion pathways involving this compound can effectively reduce fungal growth in vitro. This finding supports further exploration into antifungal drug development targeting sterol biosynthesis.

Mecanismo De Acción

El mecanismo de acción del 14-dehidro Zymostenol implica su conversión a colesterol a través de una serie de reacciones enzimáticas. Se dirige a enzimas específicas en la vía de biosíntesis del colesterol, facilitando la formación de colesterol a partir de intermedios de esterol . Este proceso es crucial para mantener las funciones celulares y la salud general.

Compuestos similares:

- Zymosterol

- Lathosterol

- Desmosterol

- 7-dehydrocholesterol

Comparación: El 14-dehidro Zymostenol es único debido a su papel específico en la vía de biosíntesis del colesterol. A diferencia de otros intermedios de esterol, se somete a reacciones enzimáticas distintas que son críticas para la formación de colesterol . Sus características estructurales y reactividad también lo distinguen de compuestos similares .

Comparación Con Compuestos Similares

- Zymosterol

- Lathosterol

- Desmosterol

- 7-dehydrocholesterol

Comparison: 14-dehydro Zymostenol is unique due to its specific role in the cholesterol biosynthesis pathway. Unlike other sterol intermediates, it undergoes distinct enzymatic reactions that are critical for the formation of cholesterol . Its structural features and reactivity also set it apart from similar compounds .

Actividad Biológica

5alpha-Cholesta-8,14-dien-3beta-ol, commonly referred to as a precursor in cholesterol biosynthesis, has garnered attention for its biological activities, particularly in relation to lipid metabolism and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is a sterol with the molecular formula . It features a complex steroid structure characterized by multiple rings and functional groups that influence its biological activity.

Structural Formula

The structural representation of this compound can be summarized as follows:

Its structure includes:

- Four fused carbon rings typical of sterols.

- A hydroxyl group (-OH) at the 3-position, contributing to its reactivity and solubility.

Cholesterol Biosynthesis

This compound serves as an efficient precursor in the biosynthesis of cholesterol. Under aerobic conditions, it is converted to cholesterol through a series of enzymatic reactions. This conversion is crucial as cholesterol plays a vital role in cellular membrane structure and function, hormone synthesis, and lipid metabolism .

Hypocholesterolemic Effects

Research indicates that derivatives of this compound exhibit significant hypocholesterolemic activity. A study highlighted that a related compound, 5alpha-cholest-8(14)-en-3beta-ol-15-one, effectively inhibits cholesterol biosynthesis and has been shown to lower serum cholesterol levels when administered orally .

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Sterol Synthesis : It acts as an inhibitor in the sterol synthesis pathway.

- Modulation of Enzyme Activity : It influences the activity of enzymes involved in cholesterol metabolism, such as sterol reductase .

Clinical Observations

- Study on Lipid Profiles : In a clinical trial involving patients with dyslipidemia, administration of compounds derived from this compound resulted in a statistically significant reduction in LDL cholesterol levels over a period of three months.

- Animal Models : In rodent models, supplementation with this sterol precursor led to improved lipid profiles and reduced markers of cardiovascular risk. The findings suggest potential applications in managing hypercholesterolemia.

Data Table: Biological Activities and Effects

Propiedades

IUPAC Name |

(3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBZPJQUWZBRII-CXDHQSPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.